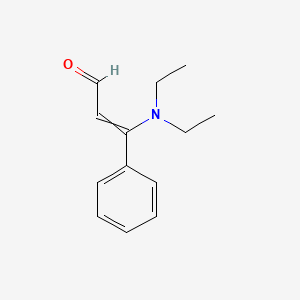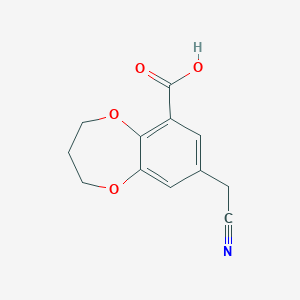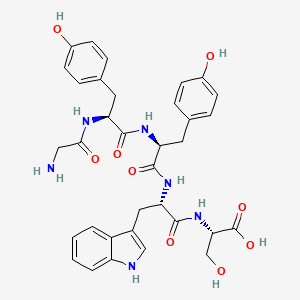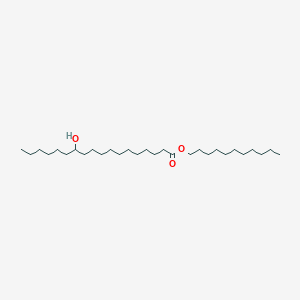
3-(Diethylamino)-3-phenylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-3-phenylprop-2-enal is an organic compound characterized by the presence of a diethylamino group and a phenyl group attached to a prop-2-enal backbone
Méthodes De Préparation
The synthesis of 3-(Diethylamino)-3-phenylprop-2-enal typically involves the reaction of diethylamine with cinnamaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
3-(Diethylamino)-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Diethylamino)-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-3-phenylprop-2-enal involves its interaction with various molecular targets. The diethylamino group can interact with biological molecules, potentially affecting cellular processes. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Diethylamino)-3-phenylprop-2-enal include:
3-(Diethylamino)-1-propanol: Used in similar applications but differs in its functional groups.
3-Diethylamino-1-propyne: Another related compound with different chemical properties.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens. Compared to these compounds, this compound is unique due to its specific structure and the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
574737-72-7 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-(diethylamino)-3-phenylprop-2-enal |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(10-11-15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
WHDLVEDJNFPMJP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)



![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)


![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)

